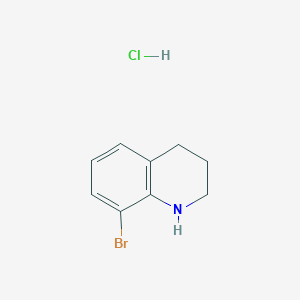
2-苄基-1,2,3,4-四氢异喹啉-3-碳酰肼
描述
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被合成并评估其抗菌特性。它对病原菌菌株显示出有效性,这可能导致新型抗菌剂的开发。 抗击细菌感染的能力使其成为药物化学领域中宝贵的资产 .
抗炎应用
1,2,3,4-四氢异喹啉的类似物,包括苄基-四氢异喹啉碳酰肼支架,已证明具有抗炎特性。 这表明其在治疗炎症性疾病和病症方面具有潜在应用 .
抗病毒特性
研究表明,四氢异喹啉衍生物可以表现出抗病毒活性。 这为这些化合物在抗病毒药物开发中的应用开辟了可能性,尤其是在我们面临新兴病毒威胁的情况下 .
抗真菌用途
该化合物的结构有利于抗真菌活性,使其成为抗真菌药物中包含的候选者。 鉴于真菌感染发生率的上升以及对更有效治疗的需求,这一点尤为重要 .
抗利什曼原虫活性
利什曼病是由寄生虫引起的疾病,该化合物已显示出治疗该病的希望。 它作为抗利什曼原虫剂的潜力可能导致针对这种经常被忽视的热带疾病的新疗法 .
抗癌潜力
已发现四氢异喹啉衍生物会影响癌细胞中 P-糖蛋白介导的多药耐药性 (MDR)。 这表明它们可用于通过阻止药物从癌细胞中外排来提高化疗的疗效 .
抗疟疾应用
鉴于该化合物的药理学特征,它在抗疟疾药物中的应用具有潜力。 这在疟疾流行且对现有治疗方案的耐药性不断增长的地区尤其有利 .
神经退行性疾病
该化合物的类似物已显示出对神经退行性疾病的生物活性。 这表明它可能用于创造治疗阿尔茨海默病和帕金森病等疾病的疗法 .
属性
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRXNJHYAJIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)




![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)

![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)






